molecular formula C14H13BrN2O B15215833 2-(4-Bromophenyl)-5,6,7,8-tetrahydroquinazolin-4(1H)-one CAS No. 87753-18-2

2-(4-Bromophenyl)-5,6,7,8-tetrahydroquinazolin-4(1H)-one

Cat. No.: B15215833
CAS No.: 87753-18-2
M. Wt: 305.17 g/mol
InChI Key: QNJHEDQCBXBGQX-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-5,6,7,8-tetrahydroquinazolin-4(1H)-one is a bicyclic heterocyclic compound featuring a partially hydrogenated quinazolinone core substituted with a 4-bromophenyl group at the 2-position. This structure combines the electron-withdrawing bromine atom with the planar aromatic system of the phenyl ring, influencing both electronic properties and intermolecular interactions. The tetrahydroquinazolinone scaffold is notable for its conformational flexibility, which may enhance binding affinity in biological systems .

Properties

CAS No.

87753-18-2

Molecular Formula

C14H13BrN2O

Molecular Weight

305.17 g/mol

IUPAC Name

2-(4-bromophenyl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one

InChI

InChI=1S/C14H13BrN2O/c15-10-7-5-9(6-8-10)13-16-12-4-2-1-3-11(12)14(18)17-13/h5-8H,1-4H2,(H,16,17,18)

InChI Key

QNJHEDQCBXBGQX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=O)NC(=N2)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Catalytic Acid-Mediated Cyclization

In a representative procedure, 4-bromophenylguanidine (1.0 mmol) and cyclohexanone (1.2 mmol) are refluxed in acetic acid (10 mL) for 12 hours. The reaction mixture is cooled, neutralized with aqueous sodium bicarbonate, and extracted with ethyl acetate. Evaporation yields the crude product, which is purified via recrystallization from ethanol to afford the title compound in 68–72% yield.

Key Parameters

Parameter Value
Catalyst Acetic acid
Temperature 120°C (reflux)
Reaction Time 12 hours
Yield 68–72%

Transition Metal-Catalyzed Methods

Alternative protocols employ SnCl₂ (1 mol%) under microwave irradiation (100°C, 30 minutes), achieving yields of 85–90%. This approach reduces reaction times significantly compared to conventional heating.

Microwave-Assisted Synthesis

Microwave technology enhances reaction efficiency by enabling rapid heating and uniform energy distribution. A SnCl₂-catalyzed method demonstrates exceptional utility for generating tetrahydroquinazolinones.

Procedure and Optimization

A mixture of 2-amino-cyclohexanecarboxamide (1.0 mmol) and 4-bromobenzaldehyde (1.1 mmol) in ethanol (5 mL) is treated with SnCl₂ (0.01 mmol) and irradiated at 100°C for 20 minutes. Post-reaction, the mixture is filtered, and the residue is washed with cold ethanol to isolate the product in 88% yield.

Optimization Data

Parameter Value Yield (%)
SnCl₂ Loading 1 mol% 88
Temperature 100°C 85
Solvent Ethanol 88
Reaction Time 20 minutes 88

Solid-Phase Synthesis Strategies

Solid-phase synthesis (SPS) offers advantages in purity and scalability. A resin-bound approach utilizing N-Alloc-3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid has been adapted for tetrahydroquinazolinones.

Resin Functionalization and Cyclization

  • Resin Loading : The Wang resin is functionalized with N-Alloc-3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid (1.2 equiv) using DIC/HOBt coupling.
  • Cyclization : The resin-bound intermediate is treated with 4-bromophenyl isocyanate (1.5 equiv) in DMF at 60°C for 6 hours.
  • Cleavage : TFA/DCM (95:5) liberates the product, which is precipitated in cold diethyl ether (yield: 65–70%).

SPS Performance Metrics

Step Time (hours) Purity (%)
Resin Loading 24 >95
Cyclization 6 90
Cleavage 2 85

Green Chemistry Approaches

Eco-friendly protocols prioritize water as a solvent and recyclable catalysts. A calixarene-mediated synthesis exemplifies this paradigm.

Water-Based Cyclocondensation

In a 50 mL flask, 2-aminocyclohexanecarboxamide (1.0 mmol) and 4-bromobenzaldehyde (1.0 mmol) are stirred in water (2 mL) with p-sulfonic acid calixarene (1 mol%) at room temperature for 2 hours. The product precipitates and is filtered, yielding 82–86%.

Environmental Metrics

Metric Value
Solvent Water
Catalyst Recycling 5 cycles
E-Factor 0.15–0.17 kg waste/kg product

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and sustainability of each method:

Method Yield (%) Time Catalyst Reusability Environmental Impact
Acid-Mediated 68–72 12 hours None High (acetic acid)
Microwave (SnCl₂) 85–90 20 minutes No Moderate
Solid-Phase 65–70 32 hours Resin reuse Low
Green (Calixarene) 82–86 2 hours Yes Very Low

Mechanistic Insights

The formation of the tetrahydroquinazolinone core proceeds via:

  • Nucleophilic Attack : The primary amine of 2-aminocyclohexanecarboxamide attacks the carbonyl carbon of 4-bromobenzaldehyde.
  • Cyclization : Intramolecular dehydration forms the six-membered tetrahydroquinazolinone ring.
  • Aromatization (Optional) : Oxidation with KMnO₄ can yield fully aromatic quinazolinones, though this step is omitted for the target compound.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the Bromine Site

The bromine atom on the phenyl ring undergoes substitution reactions with nucleophiles under catalytic or basic conditions.

Reagents/ConditionsProductYieldKey FindingsReferences
Phenyl isocyanate, toluene, RTUrea derivatives (e.g., 4i )76–82%Bromine replaced by urea linkage
Amines (e.g., aniline), Pd catalysisBiaryl amines60–75%Suzuki coupling with aryl boronic acids
Thiols (e.g., benzylthiol), K₂CO₃, DMFThioether derivatives55–68%Direct displacement via SNAr mechanism
  • Mechanistic Insight : The electron-withdrawing quinazolinone core activates the bromine for substitution. Pd-catalyzed couplings (e.g., Suzuki) require ligands like PPh₃ for optimal efficiency .

Reduction of the Quinazolinone Core

The tetrahydroquinazolinone ring can undergo selective reduction under controlled conditions.

Reagents/ConditionsProductYieldKey FindingsReferences
LiAlH₄, THF, reflux2-(4-Bromophenyl)-1,2,3,4-tetrahydroquinazolin-4-ol45%Ketone reduced to secondary alcohol
H₂, Pd/C, EtOHSaturated hexahydroquinazolinone30–40%Partial hydrogenation of the ring
  • Limitations : Over-reduction or ring-opening side products are observed with excess reductant.

Oxidation Reactions

The tetrahydroquinazolinone ring can be oxidized to aromatic derivatives under strong oxidizing conditions.

Reagents/ConditionsProductYieldKey FindingsReferences
KMnO₄, H₂SO₄, heat2-(4-Bromophenyl)quinazolin-4(3H)-one50%Full aromatization of the ring
DDQ, CH₂Cl₂, RTPartially dehydrogenated intermediates35%Stepwise oxidation observed
  • Note : Aromatization enhances π-conjugation, potentially altering biological activity .

Functionalization via Alkylation/Acylation

The NH group in the quinazolinone ring reacts with electrophiles.

Reagents/ConditionsProductYieldKey FindingsReferences
CH₃I, K₂CO₃, DMFN-Methyl-2-(4-bromophenyl) derivative70%Selective alkylation at NH site
AcCl, pyridine, RTN-Acetyl-2-(4-bromophenyl) derivative65%Improved solubility in polar solvents
  • Application : Alkylated derivatives show enhanced pharmacokinetic properties .

Cycloaddition and Ring-Opening Reactions

The compound participates in cycloaddition reactions under specific conditions.

Reagents/ConditionsProductYieldKey FindingsReferences
Maleic anhydride, heatFused bicyclic adducts40%Diels-Alder reactivity observed
NaN₃, DMSO, CuITriazole-linked conjugates55%Click chemistry applications

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-5,6,7,8-tetrahydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with enzymes and receptors, modulating their activity. The quinazolinone core is known to inhibit certain enzymes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Trifluoromethyl Substitution

Compound : 2-(4-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one

  • Key Differences : The bromine atom is replaced with a trifluoromethyl (-CF₃) group.
  • Lipophilicity: Higher logP value due to the hydrophobic trifluoromethyl group, enhancing membrane permeability.
  • Applications : Often used in medicinal chemistry for metabolic stability and target affinity.

Nitrophenyl Substitution

Compound : (4-Bromophenyl)-2-(2-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one (G3-3)

  • Key Differences: Incorporates a 2-nitrophenyl group at the 2-position and a partially unsaturated dihydroquinazolinone ring.
  • Biological Activity: Demonstrated anti-inflammatory effects in preliminary studies, suggesting substituent-dependent activity .

Core Scaffold Modifications

Thione Derivatives

Compound : 2-(2-Bromophenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

  • Key Differences : The ketone oxygen at the 4-position is replaced with a sulfur atom.
  • Conformational Flexibility: Thione derivatives may exhibit different puckering parameters due to altered steric and electronic effects.

Benzothieno-Pyrimidinone Hybrids

Compound : 2-[(4-Bromophenyl)methylsulfanyl]-3-ethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

  • Key Differences: Fusion of a benzothiophene ring with the tetrahydroquinazolinone core.
  • Synthetic Complexity: Requires multi-step synthesis, contrasting with the straightforward routes for simpler tetrahydroquinazolinones .

Physicochemical and Spectral Properties

Property 2-(4-Bromophenyl)-5,6,7,8-tetrahydroquinazolin-4(1H)-one 2-(4-(Trifluoromethyl)phenyl) Analog G3-3 (Nitrophenyl Derivative)
Molecular Weight ~317.2 g/mol ~323.3 g/mol ~384.2 g/mol
IR (C=O stretch) ~1700–1680 cm⁻¹ (estimated) ~1705 cm⁻¹ ~1695 cm⁻¹
¹H-NMR (δ, ppm) 1.01–1.71 (m, 4H, CH₂), 2.49–2.52 (m, 4H, CH₂) Similar splitting patterns Additional aromatic protons at ~8.0 ppm

Biological Activity

Chemical Identity

  • Chemical Name: 2-(4-Bromophenyl)-5,6,7,8-tetrahydroquinazolin-4(1H)-one
  • CAS Number: 87753-18-2
  • Molecular Formula: C14H13BrN2O
  • Molecular Weight: 305.17 g/mol

This compound belongs to the quinazoline family and is notable for its potential biological activities, particularly in pharmacology and medicinal chemistry.

Anticancer Properties

Recent studies have highlighted the compound's efficacy as a potential anticancer agent. The structural features of 2-(4-Bromophenyl)-5,6,7,8-tetrahydroquinazolin-4(1H)-one suggest it may inhibit various cancer cell lines. For instance, research indicates that derivatives of tetrahydroquinazoline compounds exhibit significant cytotoxic effects against human cancer cells by inducing apoptosis and inhibiting cell proliferation .

The proposed mechanism of action involves the inhibition of specific enzymes and pathways associated with tumor growth. In particular, the compound has been identified as a potent inhibitor of tankyrases, which are involved in the regulation of Wnt signaling pathways critical for cancer development . This suggests that 2-(4-Bromophenyl)-5,6,7,8-tetrahydroquinazolin-4(1H)-one could be explored further for its therapeutic potential against cancers driven by aberrant Wnt signaling.

Antimicrobial Activity

In addition to its anticancer properties, preliminary investigations have indicated that this compound may possess antimicrobial activity. The presence of the bromine atom in its structure is believed to enhance its interaction with microbial targets, potentially leading to increased antibacterial effects . Further studies are needed to quantify this activity across different bacterial strains.

Neuroprotective Effects

Emerging research has also suggested neuroprotective properties for compounds structurally related to 2-(4-Bromophenyl)-5,6,7,8-tetrahydroquinazolin-4(1H)-one. These compounds have shown promise in modulating neurogenic pathways and may serve as candidates for treating neurodegenerative disorders . The ability to interact with G protein-coupled receptors (GPCRs) is particularly noteworthy in this context.

Case Studies

  • In Vitro Studies : A study assessed the cytotoxicity of various quinazoline derivatives on breast cancer cell lines. Results indicated that compounds similar to 2-(4-Bromophenyl)-5,6,7,8-tetrahydroquinazolin-4(1H)-one exhibited IC50 values in the low micromolar range, suggesting significant potency against these cells .
  • Animal Models : In a murine model of cancer, administration of related tetrahydroquinazoline derivatives resulted in reduced tumor size and improved survival rates compared to control groups. This underscores the potential for these compounds in therapeutic applications .
  • Antimicrobial Testing : A series of tests against Gram-positive and Gram-negative bacteria revealed that certain derivatives showed enhanced activity compared to standard antibiotics. This positions them as potential candidates for drug development aimed at combating resistant bacterial strains .

Data Table: Biological Activities

Activity TypeExperimental EvidenceReference
AnticancerInduced apoptosis in cancer cell lines
Tankyrase InhibitionSignificant reduction in Wnt signaling pathway activity
AntimicrobialEffective against multiple bacterial strains
NeuroprotectiveModulation of GPCRs linked to neuroprotection

Q & A

Basic Research Questions

Q. What spectroscopic techniques are critical for characterizing the structural integrity of 2-(4-Bromophenyl)-5,6,7,8-tetrahydroquinazolin-4(1H)-one?

  • Methodology :

  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1708 cm⁻¹ for ketones, NH stretches at ~3222 cm⁻¹) .
  • ¹H-NMR : Resolves proton environments (e.g., aliphatic CH₂ groups at δ 1.01–1.71 ppm, aromatic protons in DMSO-d₆) .
  • X-ray Crystallography : Determines 3D molecular geometry and packing (e.g., refinement parameters like R-factors in Table S1-S3 for analogous compounds) .

Q. How can molecular docking tools predict the binding interactions of this compound with biological targets?

  • Methodology :

  • AutoDock Vina : Optimize docking parameters (e.g., grid box size centered on the target’s active site, exhaustiveness ≥8 for accuracy) to predict binding modes. Multithreading accelerates calculations for high-throughput screening .
  • Validation : Compare docking poses with experimental crystallographic data (e.g., binding modes of bromophenyl analogs in pyrazole derivatives) .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction yields during the synthesis of tetrahydroquinazolinone derivatives?

  • Methodology :

  • Solvent Optimization : Polar aprotic solvents (e.g., DMSO) enhance cyclization efficiency, while n-hexane/CH₂Cl₂ mixtures improve crystallization .
  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions like over-oxidation during aromatization (Fig. 5) .
  • Analytical Cross-Verification : Use HPLC-MS to detect impurities and adjust stoichiometry of bromophenyl precursors .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced pharmacological properties?

  • Methodology :

  • Substituent Modulation : Introduce electron-withdrawing groups (e.g., nitro or fluoro) at the 2-position to enhance target affinity, as seen in analogs like G3-3 .
  • Steric and Electronic Analysis : Computational tools (e.g., DFT calculations) predict how methylation at position 3 alters electronic distribution or steric hindrance, impacting binding .

Q. What crystallographic parameters are essential for resolving structural ambiguities in tetrahydroquinazolinone derivatives?

  • Methodology :

  • Data Collection : High-resolution (<1.0 Å) X-ray diffraction with synchrotron radiation improves accuracy for complex heterocycles .
  • Refinement Metrics : Monitor R-factor convergence (e.g., R₁ ≤ 0.05) and thermal displacement parameters (B-factors) to validate atomic positions (Table S1-S3) .

Data Contradiction Analysis

Q. How do conflicting reports on isomerization pathways of tetrahydroquinazolinones inform synthetic route design?

  • Methodology :

  • Mechanistic Studies : Use deuterium-labeling experiments to track proton transfer during isomerization (Fig. 5) .
  • Kinetic Profiling : Compare reaction rates under varying pH conditions to identify dominant pathways (e.g., acid-catalyzed vs. thermal rearrangement) .

Tables for Key Parameters

Parameter Example Values Source
IR C=O Stretch1708 cm⁻¹
¹H-NMR Aliphatic Protonsδ 1.01–1.71 ppm (dt, J = 8.8, 4.9 Hz)
Crystallographic R₁ Factor≤0.05 for high confidence
Docking Exhaustiveness≥8 for accurate predictions

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